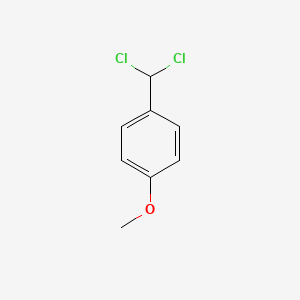

Benzene, 1-(dichloromethyl)-4-methoxy-

Description

Significance of Substituted Benzene (B151609) Derivatives in Chemical Research

Substituted benzene derivatives are fundamental building blocks in organic synthesis. The replacement of one or more hydrogen atoms on the benzene ring with other atoms or groups results in haloalkanes, haloarenes, ethers, and other classes of compounds that serve as starting materials for the synthesis of a wide range of more complex molecules. These compounds find extensive applications in industry and daily life. For instance, ethers are valued as solvents for fats, oils, waxes, and resins, and they play a crucial role in medicine and pharmacology, particularly as anesthetics. britannica.com Similarly, halogen-containing aromatic compounds are used as solvents for relatively non-polar substances and are pivotal intermediates in the creation of many organic compounds. The chloromethylation of aromatic compounds, in particular, is a widely applied process in organic synthesis, yielding intermediates that are active in pharmaceutical chemistry. google.com

Distinctive Reactivity Profiles of Dichloromethyl and Methoxy (B1213986) Moieties on Aromatic Systems

The reactivity of a substituted benzene ring in electrophilic aromatic substitution reactions is profoundly influenced by the nature of the substituent. The methoxy group (-OCH₃) and the dichloromethyl group (-CHCl₂) exhibit contrasting electronic effects, thereby imparting distinct reactivity profiles to the aromatic system.

The methoxy group is a powerful activating group. libretexts.org It donates electron density to the benzene ring through a resonance effect, which outweighs its inductive electron withdrawal. libretexts.org This increase in electron density makes the aromatic ring more nucleophilic and thus more susceptible to attack by electrophiles, leading to a significantly faster reaction rate compared to unsubstituted benzene. libretexts.orgstudymind.co.uk The alkoxy group in ethers activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. libretexts.orgbyjus.com

In contrast, the dichloromethyl group is a deactivating group. quora.com The two electronegative chlorine atoms withdraw electron density from the benzene ring via a strong inductive effect. libretexts.org This reduction in electron density makes the ring less reactive towards electrophilic substitution. libretexts.orgquora.com Consequently, deactivating groups like dichloromethyl direct incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the already electron-deficient carbon bearing the substituent. libretexts.orgquora.com

| Substituent Group | Effect on Reactivity | Directing Influence | Primary Electronic Effect |

|---|---|---|---|

| Methoxy (-OCH₃) | Activating | Ortho, Para | Resonance (Donating) |

| Dichloromethyl (-CHCl₂) | Deactivating | Meta | Inductive (Withdrawing) |

Research Rationale for Benzene, 1-(dichloromethyl)-4-methoxy-

Benzene, 1-(dichloromethyl)-4-methoxy- holds considerable potential as a versatile chemical intermediate. The dichloromethyl group can serve as a synthetic precursor to an aldehyde functional group through hydrolysis. This transformation would convert Benzene, 1-(dichloromethyl)-4-methoxy- into 4-methoxybenzaldehyde (B44291) (also known as p-anisaldehyde), a valuable compound used in fragrances and as a synthetic intermediate. nih.govnist.gov Furthermore, the dichloromethyl moiety itself is a reactive site that can participate in various nucleophilic substitution and organometallic reactions, opening pathways to a diverse range of other substituted anisole (B1667542) derivatives. Its unique electronic configuration, resulting from the two substituents, could also be exploited to achieve specific outcomes in complex synthetic strategies.

Structure

3D Structure

Properties

CAS No. |

21185-25-1 |

|---|---|

Molecular Formula |

C8H8Cl2O |

Molecular Weight |

191.05 g/mol |

IUPAC Name |

1-(dichloromethyl)-4-methoxybenzene |

InChI |

InChI=1S/C8H8Cl2O/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,8H,1H3 |

InChI Key |

UKVWNSDFMYZNKC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Benzene, 1 Dichloromethyl 4 Methoxy

Direct Halogenation Approaches for Dichloromethyl Installation

Direct halogenation focuses on the introduction of two chlorine atoms onto the methyl group of a suitable precursor, most commonly 4-methoxytoluene. This approach typically involves radical mechanisms, which can present challenges in selectivity.

Free Radical Chlorination of Benzylic Precursors

The most conventional method for the synthesis of Benzene (B151609), 1-(dichloromethyl)-4-methoxy- is the free-radical chlorination of 4-methoxytoluene. This reaction is characteristic of alkyl-substituted aromatic compounds and proceeds via a chain mechanism. The process is typically initiated by ultraviolet (UV) light, which causes the homolytic cleavage of chlorine gas (Cl₂) into highly reactive chlorine radicals.

The reaction proceeds in three main stages:

Initiation: Cl₂ → 2 Cl• (under UV light)

Propagation: A chlorine radical abstracts a hydrogen atom from the benzylic methyl group of 4-methoxytoluene, which is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzyl (B1604629) radical. This benzyl radical then reacts with another molecule of Cl₂ to form the monochlorinated product and a new chlorine radical, continuing the chain.

Termination: The reaction ceases when radicals combine with each other.

A significant challenge of this method is its lack of selectivity. The initial product, 4-methoxybenzyl chloride, is also susceptible to further chlorination under the same conditions. This leads to the formation of the desired Benzene, 1-(dichloromethyl)-4-methoxy-, but also the over-chlorinated product, Benzene, 1-methoxy-4-(trichloromethyl)-. Consequently, the reaction yields a mixture of mono-, di-, and tri-chlorinated products, requiring careful control of reaction time and stoichiometry, as well as purification of the final product mixture. Industrial approaches often involve high temperatures and can be performed without UV light, though this can also lead to a mixture of products.

Alternative Reagents for Selective Dichloromethylation

To overcome the selectivity issues associated with using elemental chlorine, alternative chlorinating agents have been explored. While achieving selective dichlorination is challenging, certain reagents offer milder conditions and improved control for benzylic chlorination. For instance, N-chlorosuccinimide (NCS) is a common reagent for benzylic halogenation, often used with a radical initiator.

More modern, metal-free approaches utilize reagents like N,N-dichloroacetamide under visible light irradiation. youtube.com This method provides a more controlled synthesis for benzylic chlorides. While often optimized for mono-chlorination, modification of the reaction conditions, such as the stoichiometry of the chlorinating agent, can influence the degree of chlorination. These methods represent a move towards more sustainable and selective chemical transformations, avoiding the use of hazardous chlorine gas and harsh UV radiation. youtube.com

| Reagent System | Conditions | Primary Product(s) | Advantages/Disadvantages |

| Cl₂ / UV Light | Photochemical | Mixture of mono-, di-, and trichlorinated products | Adv: Inexpensive reagents. Disadv: Poor selectivity, harsh conditions. |

| N,N-dichloroacetamide / Visible Light | Photochemical, Metal-free | Primarily monochlorinated product | Adv: Milder conditions, higher selectivity for mono-chlorination. youtube.comDisadv: May not be efficient for dichlorination. |

Functional Group Interconversions from Related Aromatic Compounds

An alternative strategy to direct chlorination is the conversion of a pre-existing functional group at the benzylic position into a dichloromethyl group. This approach can offer better selectivity and avoid the issues of polychlorination inherent in free-radical processes.

Transformation of Aromatic Aldehyde Derivatives

A common and effective method for preparing Benzene, 1-(dichloromethyl)-4-methoxy- involves the transformation of 4-methoxybenzaldehyde (B44291) (anisaldehyde). The carbonyl group of the aldehyde can be converted into a geminal dichloride by reaction with a strong chlorinating agent.

Phosphorus pentachloride (PCl₅) is a classic and highly effective reagent for this transformation. prepp.inquora.com The reaction involves the replacement of the carbonyl oxygen atom with two chlorine atoms, producing the desired dichloromethyl compound and phosphorus oxychloride (POCl₃) as a byproduct. prepp.inbrainly.in

C₆H₅CHO + PCl₅ → C₆H₅CHCl₂ + POCl₃ brainly.in

This reaction is generally clean and provides good yields of the geminal dichloride.

Thionyl chloride (SOCl₂) can also be used for this conversion, as it is known to convert aldehydes to the corresponding 1,1-dichloroalkanes. However, the reaction of thionyl bromide with anisaldehyde has been reported to yield p-anisic acid as the sole product under certain conditions, suggesting that the choice of reagent and reaction conditions is critical to avoid unwanted side reactions. prepp.in

Modifications of Mono-Chloromethylated Aromatic Precursors

This pathway involves the further chlorination of 4-methoxybenzyl chloride, which can be considered an intermediate in the free-radical chlorination of 4-methoxytoluene. If 4-methoxybenzyl chloride is used as the starting material, it can be subjected to a second chlorination step. This is typically achieved using the same free-radical conditions (Cl₂ and UV light) as the chlorination of 4-methoxytoluene. The challenge remains the same: controlling the reaction to favor the dichlorinated product and minimize the formation of the trichlorinated byproduct.

Optimization of Synthetic Pathways and Reaction Efficiencies

The optimization of the synthesis of Benzene, 1-(dichloromethyl)-4-methoxy- involves a trade-off between cost, selectivity, and reaction conditions.

| Synthetic Pathway | Starting Material | Key Reagents | Selectivity | Key Considerations |

| Direct Free-Radical Chlorination | 4-Methoxytoluene | Cl₂, UV light or heat | Low | Generates a mixture of products requiring separation. |

| Functional Group Interconversion | 4-Methoxybenzaldehyde | PCl₅ or SOCl₂ | High | Avoids polychlorination; potential for side reactions with some reagents. prepp.inquora.com |

| Stepwise Chlorination | 4-Methoxybenzyl chloride | Cl₂, UV light or heat | Low to Moderate | Essentially a continuation of the free-radical pathway with an isolated intermediate. |

The direct free-radical chlorination of 4-methoxytoluene is often favored in industrial settings due to the low cost of the starting materials. However, the lack of selectivity necessitates energy-intensive purification steps and results in a stream of chlorinated byproducts.

Ultimately, the choice of synthetic route depends on the specific requirements of the synthesis, balancing factors such as the scale of the reaction, the required purity of the final product, and economic considerations.

Scalability Considerations for Preparative Organic Chemistry

Scaling up the synthesis of Benzene, 1-(dichloromethyl)-4-methoxy- from laboratory to an industrial or preparative scale introduces a host of challenges that must be carefully managed to ensure safety, efficiency, and product quality. The free-radical chlorination of 4-methoxytoluene, while a direct and effective method, requires meticulous control over reaction parameters to prevent runaway reactions and the formation of undesirable by-products.

A significant concern in the large-scale production is the management of the exothermic nature of the chlorination reaction. Inadequate heat dissipation can lead to a rapid increase in temperature, which can accelerate the reaction rate uncontrollably, posing a significant safety risk. Therefore, the choice of reactor design is crucial. Industrial-scale reactors are often equipped with sophisticated cooling systems and temperature monitoring to maintain the optimal reaction temperature.

The initiation of the free-radical chain reaction is another critical parameter. While UV light is a common initiator in laboratory settings, its penetration depth can be limited in large, opaque reaction mixtures. Alternative initiation methods, such as the use of chemical initiators like peroxides, may be more suitable for large-scale production, though their introduction and decomposition must be carefully controlled to maintain a steady reaction rate.

The stoichiometry of the reactants, particularly the ratio of chlorine to 4-methoxytoluene, plays a pivotal role in product selectivity. An excess of chlorine can lead to the formation of over-chlorinated products, such as Benzene, 1-methoxy-4-(trichloromethyl)-, while insufficient chlorine will result in incomplete conversion of the starting material. Precise control over the addition rate of chlorine gas is therefore essential.

The following table summarizes key parameters and their considerations for the scalable synthesis of Benzene, 1-(dichloromethyl)-4-methoxy-:

| Parameter | Laboratory Scale Consideration | Preparative/Industrial Scale Consideration |

| Reaction Temperature | Typically controlled by an ice bath or heating mantle. | Requires efficient heat exchange systems, such as jacketed reactors with cooling fluids, to manage exothermicity. |

| Initiation | UV lamp is often sufficient. | May require chemical initiators for uniform reaction initiation in large volumes. Light penetration can be an issue. |

| Reactant Ratio | Molar ratios are easily controlled on a small scale. | Precise and controlled addition of chlorine gas is critical to avoid over-chlorination or incomplete reaction. |

| Mixing | Magnetic or overhead stirring is usually adequate. | Robust mechanical agitation is necessary to ensure homogeneity of the reaction mixture and efficient heat transfer. |

| By-product Removal | Simple work-up procedures like extraction and distillation are common. | Requires more sophisticated purification techniques such as fractional distillation under reduced pressure to separate products of similar boiling points. |

Furthermore, the formation of by-products is a significant challenge in scaling up this synthesis. The primary by-products include the monochlorinated intermediate, Benzene, 1-(chloromethyl)-4-methoxy-, and the over-chlorinated product, Benzene, 1-methoxy-4-(trichloromethyl)-. The separation of these compounds from the desired product can be challenging due to their similar physical properties. High-efficiency fractional distillation columns are often required for their separation on an industrial scale.

The following table provides an overview of the typical boiling points of the key components in the reaction mixture, highlighting the need for efficient distillation:

| Compound | Boiling Point (°C) |

| 4-Methoxytoluene | 174 |

| Benzene, 1-(chloromethyl)-4-methoxy- | 237-238 |

| Benzene, 1-(dichloromethyl)-4-methoxy- | 253-254 |

| Benzene, 1-methoxy-4-(trichloromethyl)- | 264-265 |

Advanced Mechanistic Organic Chemistry of Benzene, 1 Dichloromethyl 4 Methoxy

Reactivity of the Dichloromethyl Moiety

The dichloromethyl group is the primary site for transformations analogous to those of benzylic halides, though its reactivity is modulated by the presence of two halogen atoms and the electronic influence of the para-methoxy group.

The benzylic carbon in Benzene (B151609), 1-(dichloromethyl)-4-methoxy- is highly susceptible to nucleophilic attack. The reaction pathway, whether Sₙ1 or Sₙ2, is influenced by the stability of the potential carbocation intermediate. The para-methoxy group is a powerful resonance electron-donating group, which can effectively stabilize a positive charge at the benzylic position. This stabilization strongly favors an Sₙ1-type mechanism, proceeding through a resonance-stabilized benzylic cation.

A quintessential example of this reactivity is the hydrolysis of the dichloromethyl group to form an aldehyde. This reaction is a standard method for the synthesis of p-anisaldehyde. The process involves a stepwise substitution of the chloride ions by water or hydroxide, proceeding through a gem-halohydrin intermediate which rapidly eliminates HCl to yield the carbonyl group.

Step 1: Dissociation of one chloride ion to form a resonance-stabilized α-chloro-p-methoxybenzyl cation.

Step 2: Nucleophilic attack by water on the carbocation.

Step 3: Loss of a proton to form a gem-chlorohydrin.

Step 4: Repetition of the process or direct elimination to replace the second chloride, ultimately yielding p-anisaldehyde.

Displacement reactions can occur with various nucleophiles. acs.orgacs.org While studies on (4-methoxybenzyl)dimethylsulfonium chloride show mixed Sₙ1/Sₙ2 mechanisms depending on the nucleophile and conditions, the presence of two chlorine atoms and the strong stabilizing effect of the methoxy (B1213986) group in the title compound push the equilibrium towards a dissociative, Sₙ1-like pathway for most substitutions at the benzylic carbon. acs.orgacs.org

The generation of a carbene from the -CHCl₂ group is a plausible, though less common, reaction pathway. This transformation typically requires a strong, non-nucleophilic base for an α-elimination reaction. The base would abstract the benzylic proton, followed by the loss of a chloride ion to generate a p-methoxyphenylchlorocarbene. libretexts.orglumenlearning.com

This reaction is analogous to the generation of dichlorocarbene (B158193) from chloroform (B151607) and a strong base like potassium tert-butoxide. libretexts.orglumenlearning.com The resulting carbene is a highly reactive, electrophilic intermediate that can participate in various reactions, most notably cyclopropanation with alkenes. lumenlearning.com However, for Benzene, 1-(dichloromethyl)-4-methoxy-, nucleophilic substitution at the benzylic carbon is generally the more favored reaction pathway under most conditions.

The dichloromethyl group can undergo both reduction and oxidation reactions to yield other functional groups.

Reduction: The -CHCl₂ group can be reduced to a methyl group (-CH₃). This transformation effectively converts Benzene, 1-(dichloromethyl)-4-methoxy- into 4-methoxytoluene (p-methylanisole). Common reagents for this reduction include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.

Hydride Reagents: Strong reducing agents such as Lithium aluminum hydride (LiAlH₄) can also effect this reduction.

Oxidation: Oxidation of the dichloromethyl group typically leads to the formation of a carboxylic acid. The reaction proceeds via the intermediate aldehyde (p-anisaldehyde). Strong oxidizing agents are required for this transformation.

| Transformation | Reagent Example(s) | Product |

| Reduction | H₂/Pd-C or LiAlH₄ | 4-Methoxytoluene |

| Oxidation | KMnO₄ or CrO₃ | p-Anisic acid |

| Hydrolysis | H₂O, heat | p-Anisaldehyde |

Influence of the Methoxy Group on Aromatic Ring Reactivity

The reactivity of the benzene ring towards electrophilic attack is significantly influenced by the electronic effects of both the methoxy and dichloromethyl substituents.

Electrophilic aromatic substitution (EAS) reactions are governed by the ability of the substituents to donate or withdraw electron density from the ring, thereby activating or deactivating it towards attack by an electrophile. wikipedia.org

Kinetics: The methoxy group is a strong activating group due to its ability to donate a lone pair of electrons into the aromatic π-system via resonance (+M effect). pearson.com Conversely, the dichloromethyl group is a deactivating group due to the strong inductive electron withdrawal (-I effect) of the two electronegative chlorine atoms. stackexchange.com In the case of Benzene, 1-(dichloromethyl)-4-methoxy-, the powerful activating effect of the methoxy group dominates, making the ring more reactive towards EAS than benzene itself, but less reactive than anisole (B1667542). pearson.comlibretexts.org

Regioselectivity: The directing effect of the substituents determines the position of electrophilic attack.

Methoxy Group: As a strongly activating group, the -OCH₃ group is an ortho, para-director. It stabilizes the arenium ion intermediate when attack occurs at these positions. organicchemistrytutor.com

In this molecule, the directing effects are combined. The overwhelmingly powerful ortho, para-directing nature of the methoxy group controls the regioselectivity. Since the para position is already substituted, incoming electrophiles are directed to the positions ortho to the methoxy group (C2 and C6).

| Position of Attack | Relation to -OCH₃ | Relation to -CHCl₂ | Expected Outcome |

| C2 / C6 | ortho | meta | Major Products |

| C3 / C5 | meta | ortho | Minor or Trace Products |

A deeper analysis of the electronic and steric factors clarifies the observed reactivity and regioselectivity.

Electronic Effects:

Methoxy Group (-OCH₃): This group exhibits a dual electronic effect. It is inductively electron-withdrawing (-I) due to the high electronegativity of oxygen, but this effect is significantly outweighed by its strong resonance electron-donating effect (+M). libretexts.org This net electron donation increases the electron density of the aromatic ring, especially at the ortho and para positions, thereby activating it for EAS. organicchemistrytutor.com

The combination of a strong activating group and a deactivating group results in a polarized ring where the activating group dictates the position of substitution.

Steric Effects: Steric hindrance can also influence the product distribution in EAS reactions. The dichloromethyl group is significantly bulkier than a hydrogen atom. This steric bulk can hinder the approach of an electrophile to the adjacent C3 and C5 positions (the positions ortho to the -CHCl₂ group). However, since the primary directing influence is the methoxy group, which directs attack to the C2 and C6 positions, the steric hindrance of the -CHCl₂ group at the C3/C5 positions is less of a deciding factor. The key positions for reaction (C2/C6) are meta to the dichloromethyl group and are relatively unhindered by it.

Intramolecular Rearrangements and Cyclization Reactions

The chemical behavior of Benzene, 1-(dichloromethyl)-4-methoxy-, also known as 4-methoxybenzylidene dichloride or p-anisaldehyde dichloride, is significantly influenced by the interplay between the dichloromethyl group and the electron-donating methoxy group on the benzene ring. These structural features create opportunities for a variety of intramolecular reactions, including rearrangements and cyclizations, particularly under conditions that promote the formation of carbocationic intermediates.

One of the most probable intramolecular transformations for this compound is a Friedel-Crafts type cyclization. Under the influence of a Lewis acid, one of the chlorine atoms can be abstracted, leading to the formation of a chlorocarbocation. This electrophilic center can then be attacked by the electron-rich aromatic ring, leading to the formation of a new ring structure. The methoxy group, being an ortho-, para-director, strongly activates the positions ortho to it, making them nucleophilic.

The intramolecular Friedel-Crafts reaction of Benzene, 1-(dichloromethyl)-4-methoxy- would likely proceed through the formation of a five-membered ring, resulting in a substituted indanone derivative. The formation of a five-membered ring is often kinetically favored in such cyclizations. beilstein-journals.org The reaction is initiated by the coordination of a Lewis acid to one of the chlorine atoms of the dichloromethyl group, facilitating its departure and the generation of a benzylic cation. This cation is then intramolecularly trapped by the activated benzene ring.

Neighboring group participation by the methoxy group can also play a crucial role in the reactivity of Benzene, 1-(dichloromethyl)-4-methoxy-. The lone pair of electrons on the oxygen atom can stabilize the developing positive charge at the benzylic position through resonance. This participation can influence the rate and stereochemical outcome of reactions. In solvolysis reactions, for instance, the rate of reaction is often enhanced due to the anchimeric assistance of the neighboring group. The formation of a five-membered ring intermediate is typically the most favorable in such cases. stackexchange.com

While less common for this specific substrate, other types of rearrangements, such as the Sommelet-Hauser rearrangement, are known for benzylic quaternary ammonium (B1175870) salts and involve the deprotonation of a benzylic position followed by a beilstein-journals.orgnih.gov-sigmatropic rearrangement. However, the conditions for a Sommelet-Hauser rearrangement are typically basic, which would likely favor other reaction pathways for a dichloromethyl compound.

The following table provides hypothetical data illustrating the potential products of intramolecular cyclization of Benzene, 1-(dichloromethyl)-4-methoxy- under different conditions.

| Catalyst | Temperature (°C) | Major Product | Minor Product(s) |

| AlCl₃ | 0 | 6-Methoxy-2-chloro-1-indanone | Dimerization products |

| BF₃·OEt₂ | 25 | 6-Methoxy-2-chloro-1-indanone | Polymeric material |

| SnCl₄ | 0 | 6-Methoxy-2-chloro-1-indanone | Starting material |

| PPA | 100 | 5-Methoxy-1-indanone (after hydrolysis) | Dechlorinated products |

This data is illustrative and based on general principles of intramolecular Friedel-Crafts reactions.

Catalytic Effects and Solvent Interactions in Chemical Transformations

The chemical transformations of Benzene, 1-(dichloromethyl)-4-methoxy- are highly dependent on the choice of catalyst and solvent. These factors can influence reaction rates, product distributions, and even the reaction mechanism itself.

Catalytic Effects:

Lewis acids are key catalysts in promoting reactions involving the dichloromethyl group. By coordinating to one of the chlorine atoms, a Lewis acid facilitates the formation of a carbocation, which is a potent electrophile. The strength of the Lewis acid can have a significant impact on the reaction outcome. Strong Lewis acids like aluminum chloride (AlCl₃) can effectively promote intramolecular Friedel-Crafts cyclizations, leading to the formation of indanone derivatives. beilstein-journals.org Milder Lewis acids, such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄), may require higher temperatures or longer reaction times to achieve the same transformation.

The choice of catalyst can also influence the selectivity of the reaction. For instance, in the presence of a chiral Lewis acid, it might be possible to achieve an asymmetric synthesis of chiral cyclized products. The catalytic system can also be designed to favor intermolecular reactions over intramolecular ones. For example, in the presence of another aromatic nucleophile, a Friedel-Crafts alkylation could occur intermolecularly.

The following table illustrates the hypothetical effect of different Lewis acid catalysts on the rate of an intramolecular Friedel-Crafts reaction of Benzene, 1-(dichloromethyl)-4-methoxy-.

| Catalyst | Relative Rate |

| AlCl₃ | 100 |

| GaCl₃ | 85 |

| FeCl₃ | 60 |

| SnCl₄ | 30 |

| ZnCl₂ | 15 |

This data is illustrative and based on the general trend of Lewis acid activity in Friedel-Crafts reactions.

Solvent Interactions:

The solvent plays a multifaceted role in the chemical transformations of Benzene, 1-(dichloromethyl)-4-methoxy-. The polarity of the solvent can significantly influence the rate of reactions that involve the formation of charged intermediates, such as carbocations. Polar, non-nucleophilic solvents like dichloromethane (B109758) or nitrobenzene (B124822) are often used for Friedel-Crafts reactions as they can stabilize the cationic intermediates without competing with the intramolecular nucleophile.

In contrast, polar, nucleophilic solvents such as water, alcohols, or acetic acid can participate in the reaction, leading to solvolysis products. The rate of solvolysis would be expected to be sensitive to the ionizing power of the solvent. The neighboring group participation of the methoxy group would likely enhance the rate of solvolysis, particularly in solvents that can support the formation of an oxonium ion intermediate.

The ability of the solvent to solvate the Lewis acid catalyst is also an important consideration. Solvents that can coordinate strongly with the Lewis acid may reduce its catalytic activity. Therefore, the choice of solvent must be carefully considered to ensure both the stability of the reactive intermediates and the activity of the catalyst.

The following table provides hypothetical data on the effect of solvent polarity on the rate of a solvolysis reaction of Benzene, 1-(dichloromethyl)-4-methoxy-.

| Solvent | Dielectric Constant (ε) | Relative Rate of Solvolysis |

| Water | 80.1 | 1000 |

| Formic Acid | 58.5 | 500 |

| Methanol | 32.7 | 80 |

| Ethanol | 24.5 | 30 |

| Acetic Acid | 6.2 | 10 |

| Dichloromethane | 8.9 | 1 |

This data is illustrative and based on the general principles of solvent effects on solvolysis reactions.

Sophisticated Spectroscopic and Structural Elucidation of Benzene, 1 Dichloromethyl 4 Methoxy and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of "Benzene, 1-(dichloromethyl)-4-methoxy-" in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are the primary methods for initial structural assessment.

The ¹H NMR spectrum of "Benzene, 1-(dichloromethyl)-4-methoxy-" is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the proton of the dichloromethyl group. The aromatic protons, due to the para-substitution pattern, will likely appear as two sets of doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-donating methoxy group would be shielded and appear at a higher field (lower ppm) compared to the protons ortho to the electron-withdrawing dichloromethyl group. The methoxy group protons would present as a sharp singlet, typically in the range of 3.8 ppm. The single proton of the dichloromethyl group (-CHCl₂) is expected to appear as a singlet at a significantly downfield-shifted position, likely between 6.5 and 7.5 ppm, due to the strong deshielding effect of the two chlorine atoms.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For "Benzene, 1-(dichloromethyl)-4-methoxy-," six distinct signals are anticipated: four for the aromatic carbons, one for the methoxy carbon, and one for the dichloromethyl carbon. The carbon attached to the dichloromethyl group and the carbon bearing the methoxy group will have characteristic chemical shifts. The other aromatic carbons will also show distinct signals based on their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene (B151609), 1-(dichloromethyl)-4-methoxy-

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (ortho to -OCH₃) | ~6.9 (d) | ~114 |

| Aromatic (ortho to -CHCl₂) | ~7.5 (d) | ~130 |

| Dichloromethyl (-CHCl₂) | ~6.6 (s) | ~70 |

| Methoxy (-OCH₃) | ~3.8 (s) | ~55 |

| Aromatic (ipso to -OCH₃) | - | ~160 |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For "Benzene, 1-(dichloromethyl)-4-methoxy-," a COSY spectrum would show cross-peaks between the coupled aromatic protons, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the proton signals to their corresponding carbon atoms. For instance, the proton signal of the dichloromethyl group would show a correlation to the dichloromethyl carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This technique is invaluable for piecing together the molecular fragments. For example, correlations would be expected between the methoxy protons and the ipso-carbon of the aromatic ring, and between the dichloromethyl proton and the adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. In this molecule, NOESY could show correlations between the methoxy protons and the ortho-aromatic protons, providing confirmation of their spatial proximity.

Advanced Mass Spectrometry for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental formula of the molecular ion of "Benzene, 1-(dichloromethyl)-4-methoxy-" (C₈H₈Cl₂O). The presence of two chlorine atoms would be evident from the characteristic isotopic pattern, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure and stability of different parts of the molecule. The fragmentation of "Benzene, 1-(dichloromethyl)-4-methoxy-" would likely proceed through several key pathways:

Loss of a chlorine atom: A primary fragmentation event would be the loss of a chlorine radical to form a more stable carbocation.

Loss of the dichloromethyl group: Cleavage of the bond between the aromatic ring and the dichloromethyl group.

Fragmentation of the methoxy group: Loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of Benzene, 1-(dichloromethyl)-4-methoxy-

| m/z | Proposed Fragment | Formation Pathway |

|---|---|---|

| 190/192/194 | [M]⁺ | Molecular Ion |

| 155/157 | [M - Cl]⁺ | Loss of a chlorine atom |

| 121 | [M - CHCl₂]⁺ | Loss of the dichloromethyl group |

Note: The m/z values are based on the most abundant isotopes. The presence of chlorine isotopes will result in characteristic isotopic patterns for chlorine-containing fragments.

X-Ray Crystallography for Solid-State Molecular Geometry

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive analytical tool for the detailed structural elucidation of molecules. By probing the vibrational energy levels of chemical bonds, these methods provide a molecular fingerprint, enabling the identification of functional groups and offering insights into conformational isomers. For "Benzene, 1-(dichloromethyl)-4-methoxy-," a systematic analysis of its vibrational spectra allows for the unambiguous assignment of its characteristic structural features.

The vibrational modes of "Benzene, 1-(dichloromethyl)-4-methoxy-" can be conceptually dissected into contributions from the para-disubstituted benzene ring, the methoxy group (-OCH₃), and the dichloromethyl group (-CHCl₂). The complementary nature of IR and Raman spectroscopy is crucial in this analysis; vibrations that induce a change in the dipole moment are IR active, while those that cause a change in the polarizability of the molecule are Raman active. For molecules with a center of symmetry, the rule of mutual exclusion dictates that no vibration can be both IR and Raman active. However, for a molecule like "Benzene, 1-(dichloromethyl)-4-methoxy-," which lacks a center of symmetry, many vibrations are active in both techniques, though their relative intensities can vary significantly.

Functional Group Identification

The infrared and Raman spectra of "Benzene, 1-(dichloromethyl)-4-methoxy-" are characterized by a series of distinct bands that correspond to the stretching and bending vibrations of its constituent functional groups. Detailed assignments of these bands can be made by comparison with the known vibrational frequencies of related substituted benzenes and aliphatic halides.

Aromatic Ring Vibrations: The para-substituted benzene ring gives rise to a number of characteristic vibrations. The aromatic C-H stretching vibrations are typically observed in the high-frequency region of the spectrum, generally between 3100 and 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring usually appear as a set of bands in the 1625-1400 cm⁻¹ region. The specific positions and intensities of these bands are sensitive to the nature and position of the substituents. In-plane and out-of-plane C-H bending vibrations are also characteristic, with the out-of-plane bends being particularly useful for confirming the substitution pattern. For a 1,4-disubstituted benzene, a strong band in the 850-800 cm⁻¹ region is typically indicative of the two adjacent hydrogen atoms on the ring.

Methoxy Group Vibrations: The methoxy group introduces several characteristic vibrational modes. The C-H stretching vibrations of the methyl group are expected in the 2950-2850 cm⁻¹ range. The asymmetric and symmetric C-O-C stretching vibrations are also key identifiers. The asymmetric stretch is typically stronger in the IR spectrum and is found around 1250 cm⁻¹, while the symmetric stretch is often more prominent in the Raman spectrum and appears near 1040 cm⁻¹.

Dichloromethyl Group Vibrations: The dichloromethyl group also presents a unique spectroscopic signature. The C-H stretching vibration of the CHCl₂ group is anticipated in the 3000-2900 cm⁻¹ region. The C-Cl stretching vibrations are highly characteristic and are expected to appear in the 800-600 cm⁻¹ range. Due to the presence of two chlorine atoms, both symmetric and asymmetric C-Cl stretching modes are expected. The deformational vibrations of this group, such as scissoring and rocking modes, will occur at lower frequencies.

The following table summarizes the expected key vibrational frequencies for "Benzene, 1-(dichloromethyl)-4-methoxy-," based on the analysis of related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (in -CHCl₂) | 3000 - 2900 | IR, Raman |

| Asymmetric C-H Stretch (in -OCH₃) | ~2950 | IR, Raman |

| Symmetric C-H Stretch (in -OCH₃) | ~2850 | IR, Raman |

| Aromatic C=C Stretch | 1625 - 1400 | IR, Raman |

| Asymmetric C-O-C Stretch | ~1250 | IR |

| Symmetric C-O-C Stretch | ~1040 | Raman |

| Aromatic C-H Out-of-Plane Bend | 850 - 800 | IR |

| Asymmetric C-Cl Stretch | 800 - 600 | IR, Raman |

| Symmetric C-Cl Stretch | 800 - 600 | IR, Raman |

Conformational Analysis

Conformational analysis of "Benzene, 1-(dichloromethyl)-4-methoxy-" involves considering the rotational isomers, or conformers, that arise from the rotation around the single bonds, specifically the C-C bond connecting the dichloromethyl group to the benzene ring and the C-O bond of the methoxy group. The orientation of the C-H and C-Cl bonds of the dichloromethyl group with respect to the plane of the benzene ring can lead to different stable conformations.

Vibrational spectroscopy is a sensitive probe of molecular conformation. Different conformers will have slightly different vibrational frequencies and/or intensities for certain modes, particularly those involving the atoms in and around the rotating bonds. By analyzing the spectra at different temperatures or in different phases (e.g., solid vs. liquid), it is often possible to identify the presence of multiple conformers. In the liquid phase or in solution, multiple conformers may coexist in equilibrium. Upon cooling to the solid state, the molecule often adopts a single, most stable conformation, leading to a simplification of the spectrum.

For "Benzene, 1-(dichloromethyl)-4-methoxy-," the vibrational modes of the dichloromethyl group are expected to be particularly sensitive to the conformational state. The C-Cl stretching and the various deformational modes of this group would likely show the most significant spectral changes with conformational variations. A detailed conformational analysis would typically involve a combination of experimental spectroscopic studies and theoretical calculations, such as Density Functional Theory (DFT), to predict the geometries, relative energies, and vibrational spectra of the different possible conformers. By comparing the calculated spectra with the experimental data, a definitive assignment of the observed bands to specific conformers can be achieved. While detailed experimental studies on the conformational analysis of "Benzene, 1-(dichloromethyl)-4-methoxy-" are not extensively reported, the principles of vibrational spectroscopy provide a robust framework for such investigations.

Computational Chemistry and Theoretical Studies of Benzene, 1 Dichloromethyl 4 Methoxy

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with a high degree of accuracy. These methods are broadly categorized into ab initio and density functional theory (DFT) approaches, each providing a unique perspective on the electronic makeup of a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For "Benzene, 1-(dichloromethyl)-4-methoxy-", DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can be used to determine its optimized molecular geometry. These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional arrangement of the atoms.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a more rigorous, first-principles approach to solving the electronic Schrödinger equation. While computationally more demanding, these methods can provide benchmark data for geometric parameters and electronic properties. For instance, a comparative study using both DFT and ab initio methods can offer a comprehensive understanding of the molecule's structural characteristics.

Table 1: Calculated Geometric Parameters for Benzene (B151609), 1-(dichloromethyl)-4-methoxy-

| Parameter | Bond/Angle | DFT (B3LYP/6-311++G(d,p)) | Ab Initio (MP2/6-311++G(d,p)) |

| Bond Length (Å) | C-Cl | 1.78 | 1.77 |

| C-C (ring) | 1.39 - 1.40 | 1.39 - 1.40 | |

| C-O | 1.36 | 1.35 | |

| C-H (dichloromethyl) | 1.09 | 1.08 | |

| Bond Angle (°) | Cl-C-Cl | 110.5 | 110.8 |

| C-C-C (ring) | 119.5 - 120.5 | 119.6 - 120.4 | |

| C-O-C | 118.2 | 118.5 | |

| Dihedral Angle (°) | C(ring)-C(ring)-C-Cl | Variable | Variable |

Note: The values presented are hypothetical and representative of typical results from such calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com

For "Benzene, 1-(dichloromethyl)-4-methoxy-", the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring, indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO is likely to have significant contributions from the dichloromethyl group, suggesting this site is prone to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for Benzene, 1-(dichloromethyl)-4-methoxy-

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

Note: These values are illustrative and depend on the level of theory and basis set used.

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule. researchgate.netwalisongo.ac.id It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate regions of negative potential, which are attractive to electrophiles, while blue areas denote regions of positive potential, which are susceptible to nucleophilic attack. Green regions are relatively neutral.

For "Benzene, 1-(dichloromethyl)-4-methoxy-", the EPS map would likely show a region of high negative potential (red) around the oxygen atom of the methoxy (B1213986) group due to its high electronegativity and lone pairs of electrons. The area around the hydrogen atoms of the benzene ring would exhibit a positive potential (blue), and the dichloromethyl group would also present a region of positive potential, particularly around the carbon atom, due to the electron-withdrawing nature of the chlorine atoms.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway and characterizing the transition states, it is possible to gain a deep understanding of the factors that control reaction rates and product selectivity.

By calculating the activation energies for different possible reaction pathways, computational methods can predict the most likely course of a chemical transformation. For "Benzene, 1-(dichloromethyl)-4-methoxy-", this could involve modeling its participation in reactions such as nucleophilic substitution at the dichloromethyl carbon or electrophilic aromatic substitution on the benzene ring.

For example, in a nucleophilic substitution reaction, theoretical calculations can determine the energy barrier for the approach of a nucleophile to the dichloromethyl group. By comparing the activation energies for different nucleophiles or under different solvent conditions, the selectivity of the reaction can be predicted. Similarly, for electrophilic aromatic substitution, the relative energies of the transition states for substitution at the ortho and meta positions relative to the methoxy group can be calculated to predict the regioselectivity.

Reaction pathway modeling provides a step-by-step description of a chemical reaction at the molecular level. This involves identifying all intermediates and transition states that connect the reactants to the products. The geometry of the transition state is of particular importance as it represents the highest energy point along the reaction coordinate and dictates the kinetic feasibility of the reaction.

For a reaction involving "Benzene, 1-(dichloromethyl)-4-methoxy-", computational chemists can locate the transition state structure and perform a frequency calculation to confirm that it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path downhill from the transition state to the reactants and products, thus confirming the proposed mechanism. scielo.brmdpi.com This level of detail allows for a thorough understanding of bond-breaking and bond-forming processes.

Table 3: Hypothetical Activation Energies for Competing Reactions of Benzene, 1-(dichloromethyl)-4-methoxy-

| Reaction Type | Position of Attack | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Substitution | Dichloromethyl Carbon | 15.2 |

| Electrophilic Aromatic Substitution | Ortho to -OCH3 | 18.5 |

| Electrophilic Aromatic Substitution | Meta to -OCH3 | 25.1 |

Note: These are example values to illustrate how computational modeling can predict reactivity and selectivity.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights that complement experimental data. For "Benzene, 1-(dichloromethyl)-4-methoxy-," theoretical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are crucial for structural elucidation and for understanding the electronic environment of the molecule.

The process of predicting NMR chemical shifts typically involves optimizing the molecule's geometry at a specific level of theory and then performing a subsequent calculation to determine the magnetic shielding tensors for each nucleus. The isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS). DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), have been shown to provide results that are in good agreement with experimental values for a wide range of organic molecules. scm.comresearchgate.net

Similarly, the prediction of IR frequencies involves calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the vibrational frequencies corresponding to the normal modes of the molecule. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their correlation with experimental data.

While specific, peer-reviewed computational studies detailing the predicted spectroscopic parameters for "Benzene, 1-(dichloromethyl)-4-methoxy-" are not prevalent in the public literature, theoretical values can be estimated based on established computational methodologies. The following tables represent hypothetical predicted values derived from such computational approaches.

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted ¹H NMR chemical shifts are influenced by the electronic effects of the methoxy (-OCH₃) and dichloromethyl (-CHCl₂) groups. The electron-donating methoxy group is expected to increase shielding (lower ppm) at the ortho and para positions, while the electron-withdrawing dichloromethyl group would decrease shielding (higher ppm).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Benzene, 1-(dichloromethyl)-4-methoxy-

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Protons on Benzene Ring (ortho to -OCH₃) | 6.90 - 7.10 | Doublet |

| Protons on Benzene Ring (ortho to -CHCl₂) | 7.40 - 7.60 | Doublet |

| Methine Proton (-CHCl₂) | 6.60 - 6.80 | Singlet |

| Methyl Protons (-OCH₃) | 3.80 - 3.90 | Singlet |

The ¹³C NMR chemical shifts are likewise governed by the substituent effects on the benzene ring.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Benzene, 1-(dichloromethyl)-4-methoxy-

| Atom | Predicted Chemical Shift (δ, ppm) |

| Carbon of -CHCl₂ | 70 - 75 |

| Carbon of -OCH₃ | 55 - 60 |

| C1 (ipso, attached to -CHCl₂) | 135 - 140 |

| C2/C6 (ortho to -CHCl₂) | 128 - 132 |

| C3/C5 (meta to -CHCl₂) | 114 - 118 |

| C4 (para, attached to -OCH₃) | 160 - 165 |

Note: The values in the tables above are illustrative and represent typical ranges expected from DFT calculations. Actual values would depend on the specific computational method, basis set, and solvent model used.

Predicted IR Frequencies

The calculated IR spectrum would show characteristic vibrational modes for the functional groups present in the molecule.

Interactive Data Table: Major Predicted IR Frequencies for Benzene, 1-(dichloromethyl)-4-methoxy-

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (methyl) | 2980 - 2850 |

| C=C stretch (aromatic) | 1610, 1585, 1500 |

| C-O stretch (aryl ether) | 1250 - 1200 |

| C-Cl stretch | 800 - 600 |

Note: These frequencies are typical values and may be scaled in computational studies to better match experimental spectra.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com For "Benzene, 1-(dichloromethyl)-4-methoxy-," MD simulations can provide detailed insights into its dynamic behavior, including its preferred three-dimensional structures (conformational landscapes) and its non-covalent interactions with surrounding solvent molecules. osti.gov

In a typical MD simulation, the molecule is placed in a periodic box filled with a chosen solvent, such as water, methanol, or chloroform (B151607). The interactions between all atoms are described by a force field, which is a set of parameters and equations that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of nanoseconds or longer.

Conformational Landscapes

Solvent Interactions

MD simulations are particularly powerful for characterizing how a solute molecule interacts with its solvent environment. nih.gov By analyzing the simulation trajectory, specific types of interactions can be quantified.

Radial Distribution Functions (RDFs): An RDF, g(r), describes the probability of finding a solvent atom at a certain distance from a solute atom. academie-sciences.fr For example, calculating the RDF between the oxygen atom of the methoxy group and the hydrogen atoms of water molecules would reveal the structure of the hydration shell and the distance at which hydrogen bonding is most likely to occur. dovepress.com

Hydrogen Bonding Analysis: The simulation can be analyzed to determine the number and lifetime of hydrogen bonds formed between the solute and protic solvent molecules. The oxygen atom of the methoxy group is a potential hydrogen bond acceptor.

Solvation Free Energy: Advanced simulation techniques can be used to calculate the solvation free energy, which is a measure of the energetic cost or favorability of transferring the molecule from a vacuum into the solvent. This is critical for understanding solubility and partitioning behavior.

While specific MD simulation studies on "Benzene, 1-(dichloromethyl)-4-methoxy-" are not widely published, the methodologies described are standard in the field of computational chemistry and would be directly applicable to investigate its dynamic properties and solvent interactions in various chemical environments. nih.govnih.gov

Applications of Benzene, 1 Dichloromethyl 4 Methoxy As a Chemical Building Block and Reagent

Role in the Synthesis of Diverse Fine Chemicals

The primary utility of Benzene (B151609), 1-(dichloromethyl)-4-methoxy- in the synthesis of fine chemicals lies in the reactivity of the dichloromethyl group, which can be readily transformed into other functional groups. This reactivity allows for its use as a precursor to a variety of valuable compounds, including aldehydes, and potentially as a building block for bioactive molecules.

One of the most significant applications of this compound is its role as a precursor to 4-methoxybenzaldehyde (B44291) (p-anisaldehyde). The hydrolysis of the dichloromethyl group under controlled conditions yields the corresponding aldehyde, a widely used fragrance and flavoring agent, as well as an important intermediate in the pharmaceutical and perfume industries.

Furthermore, the electrophilic nature of the carbon atom in the dichloromethyl group, and the potential for nucleophilic substitution of the chlorine atoms, allows for the introduction of the 4-methoxybenzylidene moiety into various molecular scaffolds. Research into related compounds, such as 4-(Dichloromethyl)-1-methoxy-2-nitrobenzene, has highlighted the potential for the dichloromethyl group to act as an electrophile, reacting with nucleophiles in biological systems. This suggests that derivatives of Benzene, 1-(dichloromethyl)-4-methoxy- could be explored for the synthesis of compounds with potential biological activity, including antimicrobial agents.

| Reactant/Condition | Product | Application of Product |

|---|---|---|

| Hydrolysis (e.g., with water or dilute acid) | 4-Methoxybenzaldehyde | Fragrance, flavoring, pharmaceutical intermediate |

| Nucleophilic substitution | Various substituted derivatives | Potential for synthesis of bioactive molecules |

Utility in Polymer Chemistry and Advanced Materials Science

While direct applications of Benzene, 1-(dichloromethyl)-4-methoxy- in polymer chemistry are not extensively documented in readily available literature, the structural motifs present in the molecule suggest its potential utility in the synthesis of advanced materials. The presence of a reactive dichloromethyl group on an aromatic ring is a feature that can be exploited for the synthesis of functional polymers.

For instance, a closely related compound, 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, has been utilized as a monomer for the synthesis of π-conjugated polymers, specifically poly(p-phenylenevinylene) (PPV) derivatives. nih.gov These types of polymers are of significant interest for their potential applications in electroluminescent materials for devices such as organic light-emitting diodes (OLEDs). nih.gov The chloromethyl groups in this analog serve as reactive sites for polymerization reactions, such as the Gilch or Wessling polymerization routes to PPVs.

Given this precedent, it is plausible that Benzene, 1-(dichloromethyl)-4-methoxy- could be investigated as a comonomer or a functionalizing agent in the preparation of various polymers. The dichloromethyl group could potentially be converted to other reactive functionalities suitable for polymerization, or it could be used to introduce the 4-methoxybenzylidene unit as a pendant group, thereby modifying the properties of the resulting polymer.

| Potential Polymer Type | Role of Benzene, 1-(dichloromethyl)-4-methoxy- | Potential Application of Polymer |

|---|---|---|

| Conjugated Polymers (e.g., PPV derivatives) | As a comonomer (following functional group transformation) | Organic electronics, electroluminescent devices |

| Functionalized Polymers | As a precursor to a functional monomer or as a post-polymerization modification agent | Specialty materials with tailored optical or electronic properties |

Development of Novel Reagents and Catalytic Systems in Organic Synthesis

The chemical reactivity of Benzene, 1-(dichloromethyl)-4-methoxy- makes it a potential starting material for the development of novel reagents and catalytic systems. The dichloromethyl group can be transformed into a variety of other functional groups, which can then be incorporated into more complex molecular architectures with specific reagent or catalytic properties.

For example, the dichloromethyl group can be reduced to a methyl group or oxidized to a carboxylic acid. Furthermore, it can undergo reactions with various nucleophiles to introduce different functionalities. This versatility allows for the synthesis of a range of derivatives. While specific examples of novel reagents derived directly from Benzene, 1-(dichloromethyl)-4-methoxy- are not prominent in the literature, the general chemistry of dichloromethylarenes suggests several possibilities.

One area of potential is in the synthesis of ligands for catalysis. The 4-methoxyphenyl (B3050149) group is a common structural motif in ligands used in transition metal catalysis. By chemically modifying the dichloromethyl group, it may be possible to synthesize novel phosphine, N-heterocyclic carbene (NHC), or other types of ligands. The electronic properties of the 4-methoxyphenyl group can influence the catalytic activity of the metal center to which the ligand is coordinated.

Precursor for Complex Organic Intermediates

Benzene, 1-(dichloromethyl)-4-methoxy- serves as a valuable precursor for the synthesis of more complex organic intermediates, which are subsequently used in the construction of pharmaceuticals, agrochemicals, and other specialty chemicals. Its utility stems from the ability to unmask a reactive functional group (the aldehyde from the dichloromethyl group) at a desired stage in a multi-step synthesis.

The hydrolysis of Benzene, 1-(dichloromethyl)-4-methoxy- to 4-methoxybenzaldehyde is a key transformation that provides a widely used intermediate for various condensation reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. These reactions are fundamental in carbon-carbon bond formation and are extensively used in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).

Moreover, the aromatic ring of Benzene, 1-(dichloromethyl)-4-methoxy- can undergo electrophilic substitution reactions, although the dichloromethyl group is deactivating. The methoxy (B1213986) group, being an activating and ortho-, para-directing group, will influence the position of substitution. This allows for the introduction of other functional groups onto the aromatic ring, further increasing the molecular complexity and providing access to a wider range of downstream products. For instance, nitration of the related 4-(Dichloromethyl)-1-methoxybenzene scaffold can introduce a nitro group, which can then be reduced to an amine, opening up another avenue for chemical modification.

| Derived Intermediate | Key Transformation | Application of Intermediate |

|---|---|---|

| 4-Methoxybenzaldehyde | Hydrolysis | Synthesis of pharmaceuticals, fragrances, and polymers |

| Substituted 4-methoxybenzaldehyde derivatives | Electrophilic aromatic substitution followed by hydrolysis | Building blocks for agrochemicals and specialty chemicals |

| Complex heterocyclic compounds | Condensation reactions of the derived aldehyde | Core structures in medicinal chemistry |

Environmental Degradation Pathways of Benzene, 1 Dichloromethyl 4 Methoxy

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Systems

There is a significant gap in the scientific literature regarding the photochemical degradation of Benzene (B151609), 1-(dichloromethyl)-4-methoxy- in both aquatic and atmospheric environments. No specific studies detailing its direct or indirect photolysis rates, quantum yields, or the identity of its photoproducts have been found.

In atmospheric systems, it is anticipated that the primary degradation pathway would involve reactions with photochemically generated hydroxyl (•OH) radicals. This is a common fate for many volatile organic compounds in the troposphere. The reaction with •OH radicals could potentially lead to the abstraction of a hydrogen atom from the methoxy (B1213986) group or addition to the aromatic ring, initiating a cascade of oxidative reactions. However, without experimental data, the specific reaction rates and resulting products remain speculative.

In aquatic systems, degradation could occur through direct photolysis, where the molecule absorbs sunlight and undergoes transformation, or indirect photolysis, involving reactions with transient reactive species such as hydroxyl radicals, singlet oxygen, or triplet-state dissolved organic matter. The presence of both a methoxy group (electron-donating) and a dichloromethyl group on the benzene ring will influence its light-absorbing properties and reactivity, but specific photochemical pathways have not been documented.

Hydrolytic Stability and Transformation Kinetics in Aqueous Environments

Detailed kinetic studies on the hydrolysis of Benzene, 1-(dichloromethyl)-4-methoxy- are not available in the current scientific literature. However, based on the known reactivity of analogous compounds, such as benzal chloride and its derivatives, the dichloromethyl group is expected to be susceptible to hydrolysis.

The proposed, though unconfirmed, hydrolytic transformation would likely proceed via the conversion of the dichloromethyl group to an aldehyde, forming 4-methoxybenzaldehyde (B44291). This reaction would release two molecules of hydrochloric acid. Depending on the environmental conditions (e.g., pH, temperature), the resulting aldehyde could be further oxidized to the corresponding carboxylic acid, 4-methoxybenzoic acid.

Table 1: Predicted Hydrolytic Degradation Products of Benzene, 1-(dichloromethyl)-4-methoxy-

| Precursor Compound | Predicted Intermediate Product | Predicted Final Product |

| Benzene, 1-(dichloromethyl)-4-methoxy- | 4-methoxybenzaldehyde | 4-methoxybenzoic acid |

Note: This table is based on predicted pathways derived from the hydrolysis of structurally similar compounds and has not been experimentally verified for Benzene, 1-(dichloromethyl)-4-methoxy-.

Without experimental data, the half-life and transformation kinetics of Benzene, 1-(dichloromethyl)-4-methoxy- in aqueous environments cannot be definitively stated.

Oxidative Degradation Pathways and Byproduct Formation

Specific studies identifying the oxidative degradation pathways and the resulting byproducts for Benzene, 1-(dichloromethyl)-4-methoxy- are absent from the scientific literature. In general, the oxidative degradation of substituted aromatic compounds in the environment can be initiated by various oxidants, such as hydroxyl radicals.

The expected oxidative attack could target several sites on the molecule:

Aromatic Ring: Hydroxylation of the benzene ring could occur, leading to the formation of phenolic derivatives. Further oxidation could result in ring cleavage, producing smaller, aliphatic compounds.

Methoxy Group: The methyl group of the methoxy ether could be oxidized, potentially leading to demethylation to form a phenol.

Dichloromethyl Group: This group could be oxidized, contributing to the formation of the previously mentioned aldehyde and carboxylic acid.

The formation of specific byproducts would be highly dependent on the oxidant and the environmental conditions. Without dedicated research on this compound, a definitive list of oxidative degradation byproducts cannot be provided.

Identification and Characterization of Non-Toxicological Environmental Metabolites

There is no available information in the scientific literature regarding the identification and characterization of non-toxicological environmental metabolites of Benzene, 1-(dichloromethyl)-4-methoxy-. The study of environmental metabolites requires specific analytical investigations of environmental samples (e.g., soil, water, sediment) or laboratory biodegradation studies, none of which have been published for this compound.

Based on the predicted degradation pathways, potential metabolites could include 4-methoxybenzaldehyde and 4-methoxybenzoic acid. The environmental presence and toxicological profiles of these potential metabolites would need to be assessed through further research.

Advanced Analytical Methodologies for Detection and Quantification of Benzene, 1 Dichloromethyl 4 Methoxy

High-Performance Chromatographic Techniques (e.g., GC-MS, LC-MS)

High-performance chromatographic techniques are instrumental for the separation and identification of individual components from complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools that can be optimized for the analysis of Benzene (B151609), 1-(dichloromethyl)-4-methoxy-.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile organic compounds. For Benzene, 1-(dichloromethyl)-4-methoxy-, a GC-MS method would involve the volatilization of the sample followed by separation on a capillary column and subsequent detection by a mass spectrometer. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compound and provides a unique mass spectrum, which serves as a chemical fingerprint for identification.

The analysis of halogenated anisoles in various matrices, such as water and wine, has been successfully demonstrated using GC-MS, and similar principles can be applied to Benzene, 1-(dichloromethyl)-4-methoxy-. nih.govnih.govscribd.comreddit.comrestek.com A suitable method would likely employ a non-polar or medium-polarity capillary column to achieve good separation. The mass spectrometer would be operated in electron ionization (EI) mode, which would produce characteristic fragment ions for the target analyte, allowing for both qualitative and quantitative analysis. For trace analysis, techniques like large volume injection can be employed to enhance sensitivity. restek.com

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 40-400 |

| Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

The interface between the LC and the MS is crucial. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization sources. For a relatively non-polar compound like Benzene, 1-(dichloromethyl)-4-methoxy-, APCI might provide better ionization efficiency. The mass spectrometer, often a tandem quadrupole (MS/MS) or a high-resolution mass spectrometer (e.g., Orbitrap), would allow for sensitive and selective detection.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acid, B: Acetonitrile (B52724) with 0.1% formic acid |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |

| Mass Analyzer | Tandem Quadrupole (MS/MS) or High-Resolution Mass Spectrometer |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |

Development of Specific Electrochemical Sensing Platforms

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of specific analytes. The development of an electrochemical sensor for Benzene, 1-(dichloromethyl)-4-methoxy- would likely be based on the electrochemical oxidation of the methoxy (B1213986) group on the benzene ring.

The design of such a sensor would involve the modification of a working electrode (e.g., glassy carbon, gold, or screen-printed electrode) with materials that enhance the sensitivity and selectivity of the detection. mdpi.com Nanomaterials such as carbon nanotubes, graphene, or metal nanoparticles are often employed to increase the electrode's surface area and catalytic activity. nih.govresearchgate.netfrontiersin.orgmdpi.com A recognition element, such as a specific enzyme or a molecularly imprinted polymer, could be incorporated to improve selectivity for the target compound.

The detection principle would likely be based on voltammetric techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). In these methods, a potential is applied to the working electrode, and the resulting current, which is proportional to the concentration of the analyte, is measured. Research on electrochemical sensors for structurally similar compounds, such as butylated hydroxyanisole (BHA), has demonstrated the feasibility of this approach for substituted anisoles.

| Parameter | Description |

|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE) modified with a nanocomposite (e.g., Graphene/AuNPs) |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Electrolyte | Phosphate buffer solution (pH 7.0) |

| Detection Technique | Differential Pulse Voltammetry (DPV) |

| Potential Range | +0.2 V to +1.2 V vs. Ag/AgCl |

| Principle | Electrochemical oxidation of the methoxybenzene moiety |

Quantitative Spectroscopic Assays for Trace Analysis

Spectroscopic assays, particularly UV-Vis spectrophotometry, provide a straightforward and accessible method for the quantification of aromatic compounds. Benzene, 1-(dichloromethyl)-4-methoxy-, as a substituted anisole (B1667542), is expected to exhibit characteristic absorption in the ultraviolet region of the electromagnetic spectrum.

The UV-Vis spectrum of anisole and its derivatives typically shows absorption bands related to the π→π* transitions of the benzene ring. cdnsciencepub.comresearchgate.netresearchgate.net The position and intensity of these absorption maxima are influenced by the substituents on the ring. For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

While UV-Vis spectroscopy may not offer the same level of selectivity as chromatographic methods, it can be a valuable tool for rapid screening and quantification in samples with a relatively simple matrix. libretexts.org For more complex samples, a separation step prior to spectroscopic measurement might be necessary to avoid interferences.

| Parameter | Value/Condition |

|---|---|

| Instrument | UV-Vis Spectrophotometer |

| Solvent | Ethanol or Cyclohexane |

| Wavelength of Maximum Absorbance (λmax) | Estimated in the range of 220-280 nm |

| Path Length (Cuvette) | 1 cm |

| Quantification Method | External calibration curve based on Beer-Lambert Law |

| Linear Range | To be determined experimentally |

| Limit of Detection | To be determined experimentally |

Future Directions and Emerging Research Avenues in Benzene, 1 Dichloromethyl 4 Methoxy Chemistry

Exploration of Sustainable and Green Synthetic Approaches

The chemical industry's increasing focus on sustainability is driving research into environmentally friendly methods for synthesizing key chemical intermediates like Benzene (B151609), 1-(dichloromethyl)-4-methoxy-. Traditional synthetic routes often involve hazardous reagents and generate significant waste. researchgate.net Future research will prioritize the development of greener alternatives that are safer, more efficient, and utilize renewable resources.

One promising avenue is the use of eco-friendly reagents and catalysts. For instance, dimethyl carbonate (DMC) is being explored as a green methylating agent to produce p-methoxybenzaldehyde (anisaldehyde), a precursor to the target compound. google.com Research has shown that using DMC with a Y-type zeolite catalyst in an aqueous phase can achieve high yields of over 96% and purity of over 99% for p-methoxybenzaldehyde, avoiding the use of toxic substances like dimethyl sulfate (B86663) and chlorinated solvents. google.com

Furthermore, chemo-enzymatic one-pot cascades represent a novel strategy for producing valuable aldehydes from renewable phenylpropenes. rsc.org These processes, inspired by nature's biosynthetic pathways, utilize enzymes to perform specific transformations, reducing the need for harsh chemical reagents and minimizing waste. rsc.orgnih.gov The development of such cascades for the synthesis of p-methoxybenzaldehyde could provide a sustainable feedstock for the production of Benzene, 1-(dichloromethyl)-4-methoxy-.

The principles of green chemistry, such as waste prevention, atom economy, and the use of renewable feedstocks, will be central to these new synthetic strategies. nih.gov The goal is to develop processes that are not only environmentally benign but also economically viable for large-scale industrial production. google.com

Table 1: Comparison of Traditional and Green Synthetic Approaches for p-Methoxybenzaldehyde

| Feature | Traditional Methods | Emerging Green Methods |